molecular formula C10H12ClNO B1338533 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride CAS No. 6298-95-9

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

Cat. No. B1338533
CAS RN: 6298-95-9
M. Wt: 197.66 g/mol
InChI Key: UIZWHUHXZRJJGF-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride, also known as 2-AMINO-1,2,3,4-TETRAHYDRO-NAPHTHALEN-1-OL HYDROCHLORIDE, is a chemical compound with the molecular formula C10H14ClNO . It is also known as 1,2,3,4-tetrahydronaphthalen-2-amine .


Synthesis Analysis

The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride starts from the corresponding 1-tetralones . The introduction of the nitrogen atom at the C(2) position of the starting tetralones is carried out through nitrosation followed by reduction of the intermediate hydroxyimino tetralone and (or) Neber rearrangement of the tosyloxy derivatives .


Molecular Structure Analysis

The molecular structure of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride consists of a tetralin group combined with an amine . The molecular weight of this compound is 199.68 .


Chemical Reactions Analysis

The compound has been used in the preparation of new chiral phosphine-aminophosphine ligands . It is also an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.68 and a molecular formula of C10H14ClNO . It is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Synthesis

(1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, derived from naphthalene and related to 2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride, has been utilized as a chiral auxiliary in asymmetric Reformatsky reactions. This approach enables the synthesis of complex molecules with high enantioselectivity, crucial for the development of pharmaceuticals and fine chemicals (Orsini et al., 2005).

Kinetic Resolution of Cyclic α-Quaternary α-Amino Esters

The compound has been involved in the kinetic resolution of cyclic quaternary α-amino esters, facilitated by the enzyme Candida antarctica lipase B. This process enables the separation of enantiomers from racemic mixtures, essential for the production of enantiomerically pure compounds for research and drug development (Li, Rantapaju, & Kanerva, 2011).

Precursor for Serotonin Receptor Agonists

The compound serves as a precursor in the synthesis of 5-hydroxytryptamine receptor agonists, such as 8-OH-DPAT. This application demonstrates its role in developing compounds that can modulate neurotransmitter systems, offering potential therapeutic strategies for psychiatric and neurological disorders (Orsini et al., 2002).

Synthesis of Dopaminergic Drugs

A racemic version of the compound, known as 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol (5,6-ADTN), was synthesized from 5,6-dimethoxynaphthalene-2-carboxylic acid. This process showcases the compound's relevance in generating dopaminergic drugs, potentially useful in treating Parkinson's disease and other dopaminergic pathologies (Göksu, SeÇen, & Sütbeyaz, 2006).

Enantiopure vic-Amino Alcohols and vic-Diamines Synthesis

The compound has been used to synthesize enantiopure vic-amino alcohols and vic-diamines, highlighting its utility in creating compounds with specific stereochemical configurations. Such compounds are of significant interest in medicinal chemistry for their potential biological activities (Orsini, Sello, & Bestetti, 2001).

Safety And Hazards

The compound is labeled with the GHS07 safety symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the search results, its use in studies of real-time chiral discrimination of enantiomers and kinetic resolution of chiral amines suggests potential applications in the field of chiral chemistry .

properties

IUPAC Name

2-amino-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZWHUHXZRJJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499842
Record name 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride

CAS RN

6298-95-9
Record name 6298-95-9
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Record name 2-Amino-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,2,3,4-tetrahydronaphthalen-1-one hydrochloride
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Synthesis routes and methods

Procedure details

N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-acetamide (16.5 g, 81 mmol) was added to 3N aqueous hydrochloric acid (270 ml) and stirred at 100° C. for 5 hours. After removal of the solvent, the precipitate was filtered, washed with ethanol, and dried to give 2-amino-3,4-dihydro-2H-naphthalen-1-one hydrochloride (16.0 g, 81 mmol, 100%) as white crystals.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step One

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